molecular formula C14H18O4 B3092230 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226173-72-3

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B3092230
CAS No.: 1226173-72-3
M. Wt: 250.29
InChI Key: WMMAXRHTRYQFEU-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound that features a tetrahydropyran ring substituted with a methoxyphenyl group and an acetic acid moiety

Mechanism of Action

Target of Action

It is known that this compound is a plasma metabolite , which suggests that it may interact with various enzymes and receptors in the body.

Mode of Action

It is known to be a plasma metabolite , which suggests that it may exert its effects through metabolic pathways.

Biochemical Pathways

As a plasma metabolite , it is likely involved in various metabolic processes.

Pharmacokinetics

As a plasma metabolite , it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.

Result of Action

It has been suggested that it may serve as a biomarker for differentiating between non-small cell lung cancer patients and healthy controls , indicating that it may have some role in cellular processes related to cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the condensation of 2-methoxyphenyl derivatives with tetrahydropyran intermediates. One common method includes the use of 4-methoxyphenylglyoxal and Meldrum’s acid in a multicomponent reaction. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the desired product in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetic acid moiety can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Methoxyphenyl ethanol derivatives.

    Substitution: Brominated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is unique due to the presence of both the tetrahydropyran ring and the methoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-5-3-2-4-11(12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMAXRHTRYQFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 2
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 3
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 4
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 5
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Reactant of Route 5
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 6
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

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